N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester
Brand Name: Vulcanchem
CAS No.: 29358-99-4
VCID: VC0556476
InChI: InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1
SMILES: CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Molecular Formula: C13H15N3O8
Molecular Weight: 341.28

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

CAS No.: 29358-99-4

Cat. No.: VC0556476

Molecular Formula: C13H15N3O8

Molecular Weight: 341.28

* For research use only. Not for human or veterinary use.

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester - 29358-99-4

Specification

CAS No. 29358-99-4
Molecular Formula C13H15N3O8
Molecular Weight 341.28
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Standard InChI InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1
Standard InChI Key SJSFXFJUJDOSND-VIFPVBQESA-N
SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Canonical SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C

Introduction

Chemical Structure and Fundamental Properties

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is derived from the amino acid L-tyrosine with several key modifications. Its structure consists of:

  • The L-tyrosine backbone (a phenyl ring with a hydroxyl group attached to a propanoic acid moiety)

  • An acetyl group protecting the amine function

  • Two nitro groups at positions 3 and 5 of the phenyl ring

  • An ethyl ester group attached to the carboxyl terminus

Structural Features

The compound exhibits several distinctive structural characteristics that determine its chemical behavior:

  • The acetylated amino group (N-acetyl) serves as a protecting group that prevents unwanted reactions at the amino terminus during synthetic procedures

  • The two nitro groups (NO₂) at positions 3 and 5 of the phenyl ring are strong electron-withdrawing groups that significantly affect the electronic properties of the aromatic system

  • The ethyl ester functionality (-COOCH₂CH₃) provides a protected carboxyl group that can be selectively deprotected under mild conditions

  • The hydroxyl group on the phenyl ring remains available for reaction, making this compound useful in various coupling reactions

The molecular formula of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is C₁₃H₁₅N₃O₈, representing an extension of the related compound N-Acetyl-3,5-dinitro-L-tyrosine (C₁₁H₁₁N₃O₈) through esterification with ethanol .

Physical Properties

Based on the available data from related compounds and theoretical calculations, the physical properties of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester can be estimated as follows:

PropertyValueNotes
Molecular Weight341.27 g/molCalculated from molecular formula
Physical StateCrystalline solidExpected at room temperature
ColorPale yellow to yellowDue to aromatic system with nitro groups
SolubilitySoluble in organic solventsIncluding ethanol, methanol, DMSO, DMF
Poorly soluble in waterDue to increased hydrophobicity from ester group
Estimated Melting Point180-200°CBased on related compound (189-190°C for non-esterified form)
Estimated Boiling Point>600°CTheoretical, decomposition likely before boiling
StabilitySensitive to strong basesDue to hydrolysis of ester group
Storage Conditions2-8°C, protected from lightRecommended for optimal stability

Synthesis Methods

Traditional Synthetic Approach

The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves a multi-step process starting from L-tyrosine:

  • Protection of the amino group of L-tyrosine through acetylation to form N-acetyl-L-tyrosine

  • Esterification of the carboxylic acid group using ethanol and a catalyst to form N-acetyl-L-tyrosine ethyl ester

  • Nitration of the aromatic ring using a nitration mixture (typically HNO₃/H₂SO₄) to introduce the two nitro groups at positions 3 and 5

Alternatively, the nitration step can be performed before the esterification, as evidenced by the preparation methods for related compounds mentioned in the patent literature .

Advanced Synthetic Routes

More selective and efficient synthetic routes have been developed to improve yield and stereochemical purity:

  • Starting from commercially available N-Acetyl-3,5-dinitro-L-tyrosine and performing direct esterification using:

    • Ethanol with acid catalysis (H₂SO₄ or HCl)

    • Ethanol with coupling reagents (DCC, EDC)

    • Ethyl iodide or ethyl bromide with a suitable base

  • Enzymatic methods utilizing lipases to catalyze selective esterification without racemization of the stereocenter

The selection of synthesis route depends on the desired purity, scale, and available starting materials.

Role in Chemical Syntheses

As an Intermediate in Thyronine Derivatives Synthesis

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester serves as a valuable intermediate in the synthesis of thyroid hormone analogs and related compounds. The patent literature indicates similar protected tyrosine derivatives are used in the preparation of thyronine compounds :

  • The compound can undergo coupling reactions with other phenolic compounds to form diphenyl ether bridges

  • The nitro groups can be reduced to amino groups, which can be further modified

  • After the key structural modifications, the protecting groups (acetyl and ethyl ester) can be selectively removed to reveal the amino acid functionality

The US Patent 2,886,592 describes a related process using N-acetyl-3,5-diiodotyrosine ethyl ester as a precursor in the synthesis of thyronine derivatives, which suggests that N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester could serve a similar function with the nitro groups functioning as substitutes for the iodo groups or as precursors for further modifications .

Applications in Peptide Synthesis

The compound has potential applications in peptide synthesis where modified tyrosine residues are required:

  • As a building block for introducing nitrated tyrosine into peptides

  • For creating peptides with altered electronic properties due to the electron-withdrawing nitro groups

  • For synthesizing peptides with protected side chains that can be selectively deprotected

Chemical Reactivity Profile

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester exhibits distinctive reactivity patterns due to its functional groups:

Functional GroupReactivity
Nitro Groups- Can be reduced to amines using reducing agents like H₂/Pd, Fe/HCl, or Na₂S₂O₄
- Activate the aromatic ring toward nucleophilic aromatic substitution
- Affect the acidity of the phenolic OH group
Phenolic OH- More acidic than typical phenols due to the electron-withdrawing nitro groups
- Can participate in coupling reactions to form ethers
- Potential site for further functionalization
Ethyl Ester- Susceptible to hydrolysis under basic or acidic conditions
- Can undergo transesterification with other alcohols
- Reducible to aldehyde or alcohol derivatives
N-Acetyl Group- Can be removed under acidic conditions to reveal the free amine
- Provides protection against undesired reactions at the amino terminus

Spectroscopic Characteristics

The spectroscopic profile of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester would display distinctive features that aid in its identification and purity assessment:

NMR Spectroscopy

Predicted ¹H NMR features would include:

  • Triplet (~1.2-1.3 ppm) and quartet (~4.1-4.2 ppm) signals for the ethyl ester group

  • Singlet (~2.0 ppm) for the acetyl methyl group

  • Complex signals (~2.9-3.2 ppm) for the diastereotopic methylene protons of the tyrosine side chain

  • Singlet for the aromatic protons (~8.0-8.2 ppm), typically appearing as a sharp signal for the two equivalent protons between the nitro groups

  • Amide NH signal (~6.5-7.0 ppm) depending on solvent

  • Phenolic OH signal (variable position depending on hydrogen bonding and solvent)

IR Spectroscopy

Characteristic IR bands would include:

  • Strong bands at ~1530-1550 cm⁻¹ and ~1330-1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro groups

  • Band at ~1740-1750 cm⁻¹ for the ester carbonyl stretching

  • Band at ~1650-1670 cm⁻¹ for the amide carbonyl stretching

  • Broad band at ~3300-3500 cm⁻¹ for the phenolic OH stretching

UV-Visible Spectroscopy

The compound would likely exhibit strong absorption in the UV region due to the aromatic system enhanced by the nitro groups, with maximum absorption expected around 280-320 nm.

Comparison with Related Compounds

Understanding N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester in relation to similar compounds helps contextualize its properties and applications:

CompoundKey DifferencesSignificance
N-Acetyl-3,5-dinitro-L-tyrosineLacks ethyl ester group- Less lipophilic
- Free carboxylic acid
- Different solubility profile
- Melting point: 189-190°C
N-Acetyl-L-tyrosine ethyl esterLacks nitro groups- Less reactive aromatic ring
- Different electronic properties
- Different UV absorption profile
3,5-Dinitro-L-tyrosineLacks both protecting groups- Free amino and carboxyl groups
- Different reactivity profile
- Different solubility
N-Acetyl-3,5-diiodo-L-tyrosine ethyl esterContains iodo instead of nitro groups- Used in thyronine synthesis
- Different electronic properties
- Different reactivity

Future Research Directions

Several promising research avenues for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester include:

  • Development as a precursor for modified amino acids in peptide-based drug design

  • Investigation of its potential in the synthesis of thyroid hormone analogs

  • Exploration of its use in creating novel diphenyl ether structures similar to those described in thyronine synthesis pathways

  • Study of structure-activity relationships in enzymatic systems affected by nitrated tyrosine residues

  • Development of improved synthetic methodologies with higher yields and stereoselectivity

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